1-Boc-Piperazine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOFEHGMWPHBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626353 | |

| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214196-85-6 | |

| Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Boc-Piperazine-2-carboxylic Acid (CAS 1214196-85-6): A Cornerstone Building Block in Modern Drug Discovery

Executive Summary

1-Boc-Piperazine-2-carboxylic acid has emerged as a pivotal building block for medicinal chemists and drug development professionals. Its structure, featuring a piperazine core with orthogonally protected functional groups, provides a versatile scaffold for constructing complex molecular architectures. The piperazine motif itself is recognized as a "privileged structure" in drug discovery, frequently appearing in agents targeting the central nervous system (CNS) and in kinase inhibitors, owing to its favorable pharmacokinetic properties.[1] This guide offers an in-depth exploration of the compound's properties, strategic applications, and field-proven protocols, designed to empower researchers to leverage this scaffold's full potential in their synthetic campaigns.

Introduction: The Strategic Value of a Differentially Protected Scaffold

The power of this compound lies in its pre-configured and predictable reactivity. The molecule possesses three distinct points for chemical modification, two of which are masked or revealed under specific conditions. This design is intentional and highly strategic for multi-step synthetic routes.

-

N1-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen is a robust, acid-labile protecting group.[2][3] Its presence allows for selective chemistry to be performed at the other reactive sites without interference.

-

C2-Carboxylic Acid: This functional group provides a primary handle for amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[1]

-

N4-Secondary Amine: The unprotected secondary amine is a nucleophilic site, ready for reactions such as N-arylation, reductive amination, or alkylation, enabling the introduction of diverse substituents.[1]

The C2 position introduces a stereogenic center, making the stereochemistry of the molecule a critical factor in the biological activity of its derivatives.[1]

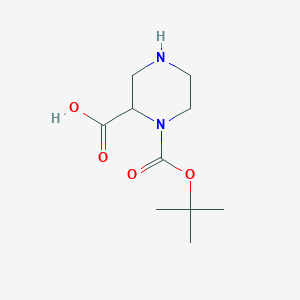

Caption: Structure of this compound.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for maintaining the integrity of this reagent. The data below is compiled from various chemical suppliers and safety data sheets.

| Property | Value | References |

| CAS Number | 1214196-85-6 | [2][4][5] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [2][5][6] |

| Molecular Weight | 230.26 g/mol | [2][5][6] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% - 97% (by HPLC) | [2][6] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | [5] |

| Storage Conditions | Store at 0-8 °C, protect from moisture | [2] |

| Melting Point | 243-247 °C (decomposition) | [6] |

Safety and Handling: This compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6][7]

-

Precautions: Avoid dust formation and inhalation.[8] Avoid contact with skin and eyes.[8][9]

-

Firefighting: Use dry sand, dry chemical, or alcohol-resistant foam as extinguishing media.[9]

Synthetic Strategy: A Three-Pronged Approach to Molecular Diversity

The utility of this building block stems from the ability to selectively address its three reactive sites. A well-designed synthetic plan can build out complexity in a controlled, stepwise manner.

Caption: Synthetic pathways enabled by the scaffold's reactive sites.

Core Experimental Methodologies

The following protocols are representative examples. Researchers should optimize conditions based on their specific substrates and instrumentation.

Protocol: Amide Bond Formation at the C2-Carboxylic Acid

This procedure utilizes HATU, a common and efficient peptide coupling reagent. The causality behind its use is the in-situ formation of a highly reactive HOBt-ester, which is readily attacked by the amine nucleophile.

-

Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM (approx. 0.1 M concentration).

-

Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq). The base is critical to neutralize the generated acid and maintain a favorable reaction pH. Stir at room temperature for 15-20 minutes.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% citric acid solution (to remove excess base and unreacted amine), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Protocol: Boc Deprotection at the N1-Position

This is a standard procedure for removing the acid-sensitive Boc group.[3]

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. The excess acid ensures the reaction goes to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS. The evolution of isobutylene gas is expected.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Isolation: The product is typically obtained as a TFA salt. It can be used directly in the next step or neutralized by partitioning between a base like saturated NaHCO₃ and an organic solvent to yield the free amine.

The Critical Role of Chirality: Accessing Enantiopure Material

Since biological systems are chiral, the stereochemical purity of a drug candidate is non-negotiable. The synthesis of enantiomerically pure this compound is therefore a key challenge. Several robust strategies have been developed.

-

Chiral Pool Synthesis: This approach leverages naturally occurring chiral molecules, such as amino acids, as starting materials.[1][10] This is often an efficient way to access a specific enantiomer.

-

Asymmetric Catalysis: A highly desirable industrial method involves the asymmetric hydrogenation of a prochiral pyrazine precursor using a chiral rhodium or palladium catalyst.[11][12][13] This method can be highly scalable and cost-effective.[1][12]

-

Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.[1][14] This method is valued for its high enantioselectivity under mild conditions.

The choice of method depends on factors like desired scale, cost, and the availability of starting materials and catalysts.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of intermediates and final products is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for this purpose.[15]

Caption: A standard workflow for LC-MS analysis.[15]

Expected LC-MS Behavior: The polarity of derivatives significantly impacts their retention time on a reversed-phase column.

| Compound | Expected Polarity | Expected Retention Time | Expected [M+H]⁺ (m/z) |

| This compound | High | Shortest | 231.13 |

| Methyl Ester Derivative | Medium | Intermediate | 245.15 |

| Amide Derivative (e.g., with Benzylamine) | Low | Longest | 320.19 |

This predictable shift in retention time is a powerful diagnostic tool for monitoring reaction progress.[15]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that enables the rapid and controlled synthesis of diverse chemical libraries. Its differentially protected nature allows for sequential, predictable functionalization, making it an invaluable asset in the quest for novel therapeutics. By understanding its properties, reactivity, and the established protocols for its use, researchers in drug discovery can significantly accelerate their programs and more effectively explore the vast chemical space around the privileged piperazine scaffold.

References

- This compound | 1214196-85-6. J&K Scientific.

- This compound | 1214196-85-6. Benchchem.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.

- This compound. Chem-Impex.

- This compound | C10H18N2O4 | CID 22507584. PubChem.

- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Experts@Minnesota.

- Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Smolecule.

- Safety D

- 1214196-85-6 | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. Ambeed.com.

- 1-Boc-2-Piperazinecarboxylic acid SDS, 1214196-85-6 Safety D

- This compound 95%. Sigma-Aldrich.

- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1214196-85-6 | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | Amides | Ambeed.com [ambeed.com]

- 8. echemi.com [echemi.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 12. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. experts.umn.edu [experts.umn.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

physical and chemical properties of 1-Boc-Piperazine-2-carboxylic acid

An In-depth Technical Guide to 1-Boc-Piperazine-2-carboxylic Acid: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No: 1214196-85-6) is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Its structure, which combines a conformationally constrained piperazine scaffold with orthogonal protecting groups, makes it a versatile building block for the synthesis of complex, high-value molecules.[1][2] The tert-butyloxycarbonyl (Boc) group at the N1 position allows for regioselective reactions, while the carboxylic acid at the C2 position provides a convenient handle for amide bond formation and other derivatizations.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its core reactivity, and presents field-proven protocols for its handling and key synthetic transformations.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound is a white to off-white solid at room temperature, a property conferred by its crystalline nature and molecular weight.[1] The strategic placement of the bulky tert-butoxycarbonyl (Boc) group on one of the piperazine nitrogens is a cornerstone of its synthetic utility. This group is stable under a wide range of nucleophilic and basic conditions, yet can be readily removed under acidic conditions, providing an orthogonal protection strategy essential in multi-step synthesis.[2][3]

The molecule's solubility profile is dictated by the interplay of its polar carboxylic acid and amine functionalities with the nonpolar Boc group. It exhibits limited solubility in water but is readily soluble in various organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane (DCM).[2][3]

Diagram: Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1214196-85-6 | [2][4] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][4] |

| Molecular Weight | 230.26 g/mol | [2][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 243-247 °C (decomposes) | [5] |

| pKa | 2.20 ± 0.20 (Predicted) | [6] |

| Solubility | Limited in water; Soluble in DCM, DMF, Methanol, Ethanol | [2][3] |

| Storage | 0-8 °C, inert atmosphere | [1] |

Spectroscopic and Analytical Data

Characterization of this compound relies on standard analytical techniques. The data below provides expected values and key identifiers for researchers.

Table 2: Spectroscopic Data

| Technique | Expected Features | Source(s) |

| ¹H NMR | δ 1.4 ppm (s, 9H): Protons of the tert-butyl group. δ 3.0–4.0 ppm (m): Protons of the piperazine ring. The carboxylic acid proton is often broad or not observed due to solvent exchange. | [2] |

| ¹³C NMR | ~ δ 28.7 ppm: Carbons of the tert-butyl methyl groups. ~ δ 40-60 ppm: Carbons of the piperazine ring. ~ δ 79-81 ppm: Quaternary carbon of the tert-butyl group. ~ δ 155 ppm: Carbonyl carbon of the Boc group. ~ δ 173 ppm: Carbonyl carbon of the carboxylic acid group. | [7][8] |

| Mass Spec (ESI) | [M+H]⁺: m/z 231.13 [M+Na]⁺: m/z 253.11 Key Fragment: Loss of the Boc group ([M-Boc+H]⁺) at m/z 131.08 or loss of isobutylene ([M-C₄H₈+H]⁺) at m/z 175.09. | [2] |

| FT-IR (cm⁻¹) | ~1680–1720 cm⁻¹: Carbonyl stretch (C=O) of the Boc group. ~1700 cm⁻¹: Carbonyl stretch (C=O) of the carboxylic acid. | [2] |

Chemical Reactivity and Synthetic Applications

The synthetic versatility of this compound stems from the differential reactivity of its three key functional components: the Boc-protected amine, the free secondary amine, and the carboxylic acid.

Boc Group Deprotection

The Boc group serves as a robust protecting group that is readily cleaved under acidic conditions.[3] This unmasks the N1 amine, making it available for subsequent reactions such as alkylation or acylation. The most common reagents for this transformation are trifluoroacetic acid (TFA) in a non-protic solvent like DCM, or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol.[3]

-

Causality: The mechanism proceeds via protonation of the Boc carbonyl oxygen, which weakens the C-O bond. This facilitates the loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to release the free amine as a salt (e.g., trifluoroacetate or hydrochloride).[3] The choice between TFA and HCl often depends on the sensitivity of other functional groups in the molecule and the ease of post-reaction workup. TFA is volatile and easily removed, but the resulting salt can sometimes be challenging to handle. HCl in dioxane provides the hydrochloride salt directly, which is often a crystalline solid that can be isolated by filtration.[3]

Carboxylic Acid Derivatization

The carboxylic acid moiety is a primary site for modification, most commonly through the formation of amide bonds. This reaction is central to its use in constructing peptidomimetics, PROTAC linkers, and other complex pharmaceutical agents.[9] Standard peptide coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.

-

Causality: Direct reaction between the carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[10] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) circumvent this by converting the hydroxyl of the carboxylic acid into a better leaving group.[10] The addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt reacts with the EDC-activated acid to form an active ester intermediate. This intermediate is less prone to side reactions and racemization, and it reacts efficiently with the desired amine to form the stable amide bond.[11] A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is typically added to neutralize the HCl salt of EDC and any acid generated during the reaction, maintaining a favorable reaction pH.[9]

Diagram: Key Synthetic Transformations

Caption: Core reaction pathways for this compound.

Experimental Protocols

The following protocols are provided as self-validating systems for key manipulations and analyses. They are based on established methodologies and should be adapted based on specific substrate and laboratory conditions.

Protocol: Boc Group Deprotection with Trifluoroacetic Acid (TFA)

-

Expertise & Trustworthiness: This protocol is a standard and highly reliable method for Boc deprotection. The use of an ice bath controls the initial exothermic reaction, and monitoring by TLC or LC-MS ensures the reaction is driven to completion without unnecessary degradation.

-

Preparation: Dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask with a magnetic stir bar.

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5–10 eq) dropwise to the stirred solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The crude product, the piperazine trifluoroacetate salt, can be used directly or purified further. For neutralization, dissolve the residue in water, cool to 0 °C, and adjust the pH to >9 with a base (e.g., 1M NaOH or Na₂CO₃).

-

Isolation: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[3]

Protocol: Amide Bond Formation via EDC/HOBt Coupling

-

Expertise & Trustworthiness: This EDC/HOBt protocol is a gold standard for amide bond formation, minimizing racemization and side reactions. The sequential addition of reagents at 0 °C ensures controlled activation of the carboxylic acid before the amine is coupled.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired primary or secondary amine (1.1 eq).

-

Additive & Base Addition: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

-

Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4–24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid) and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

Protocol: Determination of Aqueous Solubility

-

Expertise & Trustworthiness: This method provides a systematic approach to qualitatively assess solubility, which is a critical first step in characterizing a compound's physical properties.

-

Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in 0.25 mL portions, shaking vigorously after each addition. If the compound dissolves completely, it is considered water-soluble.[12]

-

Acid/Base Solubility: If the compound is insoluble in water, prepare two more test tubes with ~25 mg of the compound. To one, add 0.75 mL of 5% aqueous HCl. To the other, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.[12][13]

-

Interpretation:

Protocol: pKa Determination by Potentiometric Titration

-

Expertise & Trustworthiness: Potentiometric titration is a precise and definitive method for determining ionization constants. Calibrating the pH meter and maintaining constant ionic strength are critical for obtaining accurate and reproducible pKa values.

-

Preparation: Calibrate a potentiometer using standard buffers (e.g., pH 4, 7, and 10). Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.15 M.[14][15]

-

Initial Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Acidify the solution to pH ~1.8-2.0 by adding 0.1 M HCl.[14]

-

Titration: Immerse the calibrated pH electrode in the solution. Titrate the solution by adding small, precise increments (e.g., 0.05-0.10 mL) of a standardized 0.1 M NaOH solution.

-

Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.[14][15]

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peaks of the derivative curve correspond to the equivalence points, and the pKa values can be determined from the original curve at the midpoint between these peaks.[15]

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[1]

Conclusion

This compound is a high-utility building block in modern synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity, governed by the orthogonal Boc and carboxylic acid functionalities, allow for its strategic incorporation into complex molecular architectures. Understanding its core physicochemical properties, reactivity, and the validated protocols for its use enables researchers to leverage its full potential in drug discovery and development programs. The methodologies presented in this guide provide a robust framework for the successful application of this versatile compound.

References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link] Macmillan-Group/files/publications/Nature-2016-Supplementary-Information.pdf

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Online Biology 4 All. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

-

San José State University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Cuesta College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-哌嗪-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (R)-N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID (138775-02-7) 1H NMR spectrum [chemicalbook.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 11. peptide.com [peptide.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Synthesis of 1-Boc-Piperazine-2-carboxylic Acid

This guide provides a comprehensive overview of the synthetic pathways for 1-Boc-piperazine-2-carboxylic acid, a critical building block in modern drug discovery and development. Its unique structure, featuring a piperazine ring with a carboxylic acid moiety and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for introducing the piperazine scaffold into a wide range of biologically active molecules.[1][2] The strategic placement of the Boc group allows for selective functionalization at the unprotected nitrogen, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.[3] This versatility has led to its use in the synthesis of pharmaceuticals targeting various conditions, including neurological disorders.[4][5]

This document will explore various synthetic strategies, from classical approaches to more advanced asymmetric methods, providing detailed experimental protocols and insights into the rationale behind key procedural steps.

Strategic Approaches to Synthesis: An Overview

The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and considerations regarding starting material availability, scalability, and stereochemical control. The primary strategies involve:

-

Direct Boc Protection of Piperazine-2-carboxylic Acid: A straightforward method involving the selective protection of one of the nitrogen atoms of the piperazine ring.

-

Synthesis from Pyrazine Precursors: This approach often involves the reduction of a pyrazine ring to a piperazine, which can be coupled with asymmetric hydrogenation to achieve enantioselectivity.

-

Ring Transformation Strategies: Methods that construct the piperazine ring from acyclic or other heterocyclic precursors.

The choice of a specific pathway is often dictated by the desired stereochemistry of the final product, as enantiomerically pure forms are frequently required for pharmaceutical applications.

Pathway 1: Direct N-Boc Protection of Piperazine-2-carboxylic Acid

This is one of the most common and direct routes to this compound, particularly when the racemic or a specific enantiomer of the starting material is readily available. The core of this method lies in the selective protection of the N4 nitrogen of piperazine-2-carboxylic acid with a Boc group.

Reaction Scheme

Caption: Direct N-Boc protection of piperazine-2-carboxylic acid.

Experimental Protocol

A detailed protocol for the synthesis of the di-Boc protected intermediate, which can then be selectively deprotected, is described in the literature.[6] The following is a representative procedure for the initial protection step:

-

Slurry Preparation: Prepare a slurry of 2-(S)-piperazinecarboxylic acid dihydrochloride (e.g., 19.30 g, 91.2 mmol) in methanol (100 ml).

-

Base Addition: Add triethylamine (38.0 ml, 273 mmol) to the slurry.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (50.00 g, 229 mmol) in methanol (100 ml) dropwise over 20 minutes.

-

Reaction: Stir the mixture overnight at 50°C.

-

Work-up: Evaporate the mixture to dryness. Add water (250 ml) to the residue and adjust the pH to 2 using 1N hydrochloric acid.

-

Extraction: Extract the product three times with ethyl acetate (80 ml each time).

-

Isolation: The combined organic layers yield the pure title compound.

Note: This procedure results in the formation of the 1,4-di-Boc-piperazine-2-carboxylic acid. Selective deprotection at the N1 position would be required to obtain the target compound.

Key Considerations

-

Stoichiometry of Boc Anhydride: The amount of Boc anhydride used is critical. Using an excess can lead to the formation of the di-protected piperazine.[7] Careful control of the stoichiometry is necessary to favor the mono-protected product.

-

Base: Triethylamine or another suitable base is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.

-

Solvent: Methanol is a common solvent for this reaction, but other polar aprotic solvents can also be employed.

Pathway 2: Asymmetric Synthesis from Pyrazine Derivatives

For applications where enantiopurity is paramount, asymmetric synthesis provides a more direct route than the resolution of racemates. One such industrial-scale method involves the asymmetric hydrogenation of a pyrazinecarboxylic acid derivative.[8]

Reaction Scheme

Caption: Asymmetric synthesis via hydrogenation of a pyrazine derivative.

Experimental Protocol (Illustrative)

The following is a generalized procedure based on a patented method:[8]

-

Hydrogenation: A solution of a suitable pyrazinecarboxylic acid ester (e.g., tert-butyl pyrazinecarboxylate) in a solvent like methanol is subjected to hydrogenation (e.g., 20 hours at 70°C and 50 bar) in the presence of an optically active rhodium complex.

-

Hydrolysis: The resulting crude tert-butyl (S)-piperazine-2-carboxylate is hydrolyzed (e.g., with 32% hydrochloric acid in water at 100°C for 20 minutes) to yield the piperazine-2-carboxylic acid hydrochloride.

-

Boc Protection: The enantiomerically enriched piperazine-2-carboxylic acid is then protected with Boc anhydride under basic conditions, similar to the direct protection method described previously.

Key Considerations

-

Catalyst: The choice of the chiral rhodium catalyst is crucial for achieving high enantioselectivity (ee).

-

Substrate: The nature of the ester or amide group on the pyrazine ring can influence the reaction rate and enantioselectivity.

-

Reaction Conditions: Temperature and pressure are critical parameters that need to be optimized for the hydrogenation step.

Pathway 3: Synthesis from Acyclic Precursors

This approach involves the construction of the piperazine ring from acyclic starting materials. One innovative method utilizes diethanolamine as a readily available precursor.[9][10]

Reaction Scheme

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. guidechem.com [guidechem.com]

- 8. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure Analysis of 1-Boc-Piperazine-2-carboxylic Acid

This guide provides a comprehensive exploration of the analytical methodologies required for the definitive structural elucidation of 1-Boc-piperazine-2-carboxylic acid. As a pivotal building block in modern medicinal chemistry, particularly for synthesizing novel therapeutics targeting the central nervous system and various kinases, a thorough understanding of its structural and stereochemical attributes is paramount for researchers, scientists, and drug development professionals.[1][2] The piperazine nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, and the strategic placement of the tert-butoxycarbonyl (Boc) protecting group allows for highly selective synthetic modifications.[1][3] This document moves beyond mere procedural outlines to delve into the causality behind experimental choices, ensuring a robust, self-validating approach to molecular characterization.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 1214196-85-6) is a chiral heterocyclic compound whose utility is defined by its distinct functional domains: the piperazine ring, the N-Boc protecting group, and the C-2 carboxylic acid.[1][4] The Boc group serves a critical role by deactivating the N-1 nitrogen, thereby enabling regioselective reactions at the secondary amine (N-4) or the carboxylic acid.[1][2] This controlled reactivity is fundamental to its application in multi-step, complex syntheses.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | PubChem[4] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | PubChem[4] |

| Molecular Weight | 230.26 g/mol | Sigma-Aldrich, PubChem[4][5] |

| CAS Number | 1214196-85-6 | Benchchem, PubChem[1][4] |

| Appearance | White to off-white solid | Chem-Impex[2] |

| Melting Point | 243-247 °C (decomposes) | Sigma-Aldrich[5] |

Integrated Analytical Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. The workflow outlined below represents a self-validating system where data from orthogonal techniques are cross-referenced to build a cohesive and definitive structural profile.

Caption: Integrated workflow for the structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are required, often supplemented by 2D techniques (e.g., COSY, HSQC) for unambiguous signal assignment.

Expertise & Causality:

We utilize NMR to map the precise electronic environment of each proton and carbon atom. The chemical shifts are indicative of shielding/deshielding effects from adjacent functional groups (e.g., the electron-withdrawing carbonyls), while coupling constants in ¹H NMR reveal through-bond proton-proton connectivities, which is critical for confirming the piperazine ring structure. The large singlet for the tert-butyl group is an unmistakable signature of the Boc protecting group.

Expected Spectroscopic Data:

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Key Structural Assignment |

| ¹H | ~1.4 | Singlet (s) | 9 protons of the tert-butyl group of Boc.[1] |

| ¹H | 3.0 - 4.0 | Multiplets (m) | 7 protons of the piperazine ring.[1] |

| ¹H | Variable/Broad | Broad Singlet (br s) | 1 proton of the N-H group and 1 proton of the COOH group (often exchanges with solvent, may not be visible).[1][6] |

| ¹³C | ~28.7 | Quartet | 3 carbons of the methyl groups in Boc.[7] |

| ¹³C | ~45-55 | Triplet/Doublet | 5 carbons of the piperazine ring. |

| ¹³C | ~79-80 | Singlet | Quaternary carbon of the Boc group.[7] |

| ¹³C | ~155 | Singlet | Carbonyl carbon of the Boc urethane.[7] |

| ¹³C | ~170-175 | Singlet | Carbonyl carbon of the carboxylic acid. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Rationale: DMSO-d₆ is often preferred as it can help in observing exchangeable protons like N-H and COOH.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Rationale: Higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperazine ring protons.

-

Data Acquisition:

-

Tune and shim the instrument to ensure magnetic field homogeneity.

-

Acquire a standard ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay (d1) of at least 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Mass Spectrometry (MS)

MS is employed to determine the exact molecular weight and confirm the elemental composition, providing a direct validation of the molecular formula.

Expertise & Causality:

High-Resolution Mass Spectrometry (HRMS), typically with a soft ionization technique like Electrospray Ionization (ESI), is the method of choice. ESI is ideal for polar, non-volatile molecules like this one, allowing for ionization with minimal fragmentation. The high mass accuracy of HRMS (e.g., TOF or Orbitrap analyzers) allows for the calculation of the elemental formula, serving as a powerful cross-validation of the NMR data.

Expected Mass Spectrometry Data:

| Ionization Mode | Expected m/z | Assignment |

| ESI (+) | 231.1339 | [M+H]⁺ |

| ESI (+) | 253.1158 | [M+Na]⁺ |

| ESI (-) | 229.1193 | [M-H]⁻ |

Note: The primary fragmentation observed in MS/MS experiments is typically the loss of the tert-butyl group (a neutral loss of 56 Da) or the entire Boc group.[1]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Formic acid aids in protonation for positive ion mode (ESI+).

-

Instrumentation: Infuse the sample solution into an ESI-TOF or ESI-Orbitrap mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire data in both positive and negative ion modes over a mass range of m/z 100-500.

-

Use an internal calibrant or dual-spray setup to ensure high mass accuracy.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the experimentally measured exact mass to the theoretical mass calculated for C₁₀H₁₈N₂O₄. The mass error should be less than 5 ppm.

Infrared (IR) Spectroscopy and X-ray Crystallography

While NMR and MS provide the core structural information, IR spectroscopy and X-ray crystallography offer complementary data for functional group confirmation and absolute 3D structure, respectively.

Infrared (IR) Spectroscopy:

This technique is used to rapidly confirm the presence of key functional groups. The analysis is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. For this compound, the most prominent peaks are the carbonyl (C=O) stretching vibrations.

-

Expected IR Absorptions:

X-ray Crystallography:

For a definitive, unambiguous determination of the three-dimensional structure, including stereochemistry and the solid-state conformation of the piperazine ring (which typically adopts a chair conformation), single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise bond lengths, bond angles, and torsional angles, resolving any ambiguities that may remain after spectroscopic analysis.

References

- Spectroscopic Data for the Characterization of N-Boc-Piperazine Derivatives: A Compar

- This compound | 1214196-85-6. Benchchem.

- This compound | C10H18N2O4 | CID 22507584. PubChem.

- This compound 95%. Sigma-Aldrich.

- Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. Smolecule.

- SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University.

- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- This compound. Chem-Impex.

- A Technical Guide to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid: A Key Intermedi

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. This compound | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-哌嗪-2-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

A-Scientist's-Guide-to-Organic-Solvent-Solubility-of-1-Boc-Piperazine-2-carboxylic-acid

Abstract

1-Boc-Piperazine-2-carboxylic acid is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of novel drug candidates targeting a range of biological pathways. Its utility is, however, intrinsically linked to its solubility characteristics in various organic solvents, which dictates reaction conditions, purification strategies, and formulation approaches. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of this versatile compound. Due to the scarcity of publicly available, quantitative solubility data for this specific molecule, this guide focuses on the foundational principles governing its solubility and presents robust, field-proven methodologies for its empirical determination. The protocols outlined herein are grounded in authoritative standards, including those from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and reproducibility.

Introduction: The Pivotal Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from discovery to clinical application. For a synthetic intermediate like this compound, solubility in organic solvents is paramount for:

-

Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.

-

Purification: Selecting appropriate solvents for crystallization, chromatography, and extraction.

-

Formulation: Developing suitable delivery systems for preclinical and clinical studies.

Low solubility can lead to unpredictable results in biological assays, hinder purification efforts, and create significant challenges during formulation development. Therefore, a thorough understanding and accurate measurement of solubility are not merely procedural steps but foundational pillars of successful drug development.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, one must first analyze its molecular structure. The molecule (Molecular Formula: C₁₀H₁₈N₂O₄, Molecular Weight: 230.26 g/mol ) possesses distinct functional groups that dictate its interaction with various solvents.

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group contributes to lipophilicity, suggesting better solubility in less polar organic solvents.

-

Piperazine Ring: A heterocyclic amine structure that can participate in hydrogen bonding, both as an acceptor (the nitrogen atoms) and potentially as a donor if protonated.

-

Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group capable of strong hydrogen bonding (both as a donor and acceptor) and ionization. This feature suggests solubility in polar, protic solvents.

-

Amine Group (-NH-): The secondary amine within the piperazine ring is a hydrogen bond donor and acceptor, contributing to polarity.

The presence of both a large nonpolar moiety (Boc group) and highly polar functional groups (carboxylic acid, amines) makes this compound an amphiphilic molecule. Its solubility will thus be a delicate balance between these competing characteristics, leading to the general principle that "like dissolves like."

Predicting Solubility: A Solvent Classification Approach

While empirical determination is essential, a qualitative prediction can guide solvent selection. Organic solvents are typically classified based on their polarity and their ability to donate or accept hydrogen bonds.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol, Acetic Acid | High | The carboxylic acid and piperazine nitrogens can form strong hydrogen bonds with these solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and NH group. The polarity of the solvent can solvate the polar parts of the molecule. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule, dominated by the carboxylic acid and piperazine ring, is too high to be effectively solvated by nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having a dipole moment, their ability to engage in hydrogen bonding is limited, making them less effective at solvating the polar functional groups. |

This table presents predicted trends. Actual quantitative solubility must be determined experimentally.

Methodologies for Solubility Determination

The determination of solubility can be approached from two perspectives: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that dissolves in a solvent after a short incubation time, typically starting from a concentrated DMSO stock solution. It is a high-throughput method useful for early-stage discovery but may lead to supersaturated solutions and overestimate the true solubility.

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a solution at equilibrium. This is achieved by equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24 hours). It is the gold standard for obtaining accurate solubility data for formulation and process development.

This guide will focus on the Thermodynamic Shake-Flask Method , as it provides the most accurate and relevant data for drug development professionals. The methodology is adapted from standards described in USP General Chapter <1236> and OECD Guideline 105.

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram outlines the logical flow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for determining the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Class A volumetric flasks and pipettes

-

Analytical balance

-

Thermostatted orbital shaker

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

-

Add a precise volume of the selected organic solvent (e.g., 2 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard for thermodynamic solubility.

-

Visually confirm that excess solid remains in each vial after the equilibration period.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the solid settle.

-

To ensure complete removal of undissolved solids, either:

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a solvent-compatible 0.22 µm syringe filter. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Sample Analysis (HPLC-UV):

-

Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Preparation: Carefully take an aliquot of the clear supernatant (the saturated solution) and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

HPLC Analysis: Analyze the prepared standards and the diluted sample solutions by HPLC-UV. The detection wavelength should be set to the λmax of the compound for maximum sensitivity.

-

Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or µg/mL.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) ± SD (n=3) |

| Methanol | Polar Protic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] |

| Dichloromethane (DCM) | Chlorinated | [Experimental Value] |

| Toluene | Nonpolar | [Experimental Value] |

| Ethyl Acetate | Ester | [Experimental Value] |

SD: Standard Deviation

The results from this table will provide a clear, quantitative ranking of solvents, enabling informed decisions for subsequent chemical synthesis, purification, and formulation activities.

Conclusion: A Framework for Rational Solvent Selection

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with a robust, step-by-step protocol for thermodynamic solubility measurement, researchers can generate reliable and reproducible data. This empirical approach, grounded in authoritative methodologies, is indispensable for overcoming the challenges posed by the lack of public data and is critical for accelerating the drug development process. The judicious selection of solvents based on accurate solubility data is a cornerstone of efficient, safe, and sustainable pharmaceutical research.

References

- <1236> Solubility Measurements - USP-NF. (2016).

- Kinetic Solubility Assays Protocol. AxisPharm.

- Test No.

- 〈1236〉 Solubility Measurements. USP-NF. (2024).

- Test No.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- OECD 105 - W

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Revision of USP Chapter <1236> Solubility Measurements Published for Comments. (2023). ECA Academy.

- OECD 105 - Water Solubility Test

- USP <1236>: Solubility Measurements Chapter. Biorelevant.com.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Pl

- In vitro solubility assays in drug discovery. PubMed.

- Thermodynamic Solubility Assay. Domainex.

- USP: Proposed Addition to Chapter <1236> Solubility Measurements. (2022). gmp-compliance.org.

- This compound 95%. Sigma-Aldrich.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- Solubility testing in accordance with the OECD 105. FILAB.

- ADME Solubility Assay. BioDuro.

- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025).

- The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- Thermodynamic Solubility Assay. Evotec.

- This compound. PubChem.

- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025).

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Nature of the Piperazine Ring

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold," a term that reflects its frequent appearance in the molecular architecture of a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas.[1][2][3] From central nervous system (CNS) disorders and oncology to infectious diseases, the piperazine moiety has proven to be an indispensable tool for drug designers.[1][4][5][6] This guide provides an in-depth exploration of the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that establish piperazine as a critical component in contemporary drug discovery.

The widespread utility of the piperazine scaffold is not coincidental; it stems from a unique combination of tunable physicochemical and structural characteristics that favorably influence "drug-like" properties.[1][3][7] This guide will delve into the causality behind its success, offering field-proven insights for its strategic application in medicinal chemistry.

Core Physicochemical and Pharmacokinetic Advantages

The strategic incorporation of a piperazine ring into a drug candidate can significantly enhance its overall profile. This is attributable to a confluence of inherent properties that can be finely tuned through chemical modification.

Basicity and pKa: A Tale of Two Nitrogens

As a diprotic base, piperazine possesses two distinct pKa values, which are crucial for its behavior in physiological environments.[1] This dual basicity allows for protonation at physiological pH, a key factor in forming stable salts that can dramatically improve aqueous solubility and enhance formulation characteristics.[1] The two nitrogen atoms also function as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, facilitating robust interactions with biological targets.[1][8]

| Compound | Melting Point (°C) | pKa1 | pKa2 | Notes |

| Piperazine (anhydrous) | 106 - 108 | 5.35 | 9.73 | Deliquescent solid with a saline taste.[1] |

| Piperazine Hexahydrate | 44 | - | - | Commonly available industrial form.[9] |

| Piperazine Dihydrochloride | 318 - 320 | - | - | A stable salt form.[10] |

Solubility and Bioavailability

The polar nature imparted by the two nitrogen atoms often enhances the water solubility of parent molecules.[1][8] This improved solubility is a critical factor in achieving better oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][11] The ability to form salts further augments this characteristic, providing formulators with a versatile tool to optimize drug delivery.[10]

Conformational Restraint and Flexibility

The piperazine ring typically adopts a stable chair conformation, which provides a degree of conformational rigidity.[1] This structural constraint can be advantageous in drug design by pre-organizing pharmacophoric elements for optimal interaction with a biological target, thereby enhancing binding affinity and specificity.[1] Simultaneously, the piperazine ring can act as a flexible linker between different molecular fragments, allowing for the exploration of optimal spatial arrangements for target engagement.[1][7]

Synthetic Tractability

The chemical reactivity of the two nitrogen atoms makes the piperazine scaffold synthetically versatile.[3][7] The differential reactivity of the nitrogens (in a mono-protected piperazine) allows for sequential and controlled introduction of various substituents, facilitating the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

Introduction: The Imperative for Precise Control in Peptide Synthesis

In the intricate field of peptide synthesis, the ultimate goal is the precise assembly of amino acids in a predetermined sequence to create a target peptide with high fidelity.[1] This process is foundational to basic research, drug discovery, and the development of novel biomaterials. However, the inherent reactivity of the functional groups within amino acids—the α-amino group, the α-carboxyl group, and the various side-chain functionalities—presents a significant challenge.[2][] Uncontrolled, these groups would react indiscriminately, leading to a complex mixture of undesired byproducts and polymers. To circumvent this, chemists employ a strategy of temporarily masking these reactive groups with chemical moieties known as protecting groups.[4] The judicious use and selective removal of these protecting groups are the cornerstones of modern peptide synthesis, a principle elegantly embodied in the concept of orthogonal protection .[1][5]

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single synthetic scheme, where each class is removable by a specific set of chemical conditions that do not affect the others.[1][6][7] This allows for the precise, stepwise elongation of the peptide chain and the introduction of complex modifications with a high degree of control.[1] This guide will provide a comprehensive exploration of the principles and practical applications of orthogonal protection strategies, with a focus on the most prevalent methods used in solid-phase peptide synthesis (SPPS).

The Core Principle of Orthogonality: A Multi-Layered Defense

A successful orthogonal protection strategy in SPPS typically involves three distinct classes of protecting groups, each with a specific role and lability.[1][6]

-

Temporary Nα-Amino Protecting Groups: These groups shield the N-terminus of the growing peptide chain and are quantitatively removed at each cycle of amino acid addition to allow for the coupling of the next residue.[1][6]

-

"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis.[2] They are designed to be stable to the repeated conditions used for Nα-deprotection and are typically removed in the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support.[2][6]

-

Auxiliary Orthogonal Protecting Groups: These are employed for specific applications, such as the synthesis of branched or cyclic peptides, or for post-synthesis modifications.[1][8] They can be selectively removed without affecting either the temporary Nα-protecting groups or the permanent side-chain protecting groups.[1]

The interplay between these different classes of protecting groups is what enables the synthesis of complex and highly modified peptides.

Visualizing the Orthogonal Protection Strategy

The following diagram illustrates the hierarchical relationship between the different classes of protecting groups in a typical SPPS workflow.

Caption: A workflow diagram illustrating the roles of different protecting group classes in SPPS.

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis

Two primary orthogonal protection schemes have dominated the field of SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.[9][10]

The Boc/Bzl Strategy: The Classical Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the first widely adopted method for SPPS, pioneered by Bruce Merrifield.[][12]

-

Nα-Protection: The α-amino group is protected by the acid-labile Boc group.[][13]

-

Side-Chain Protection: Side chains are protected with benzyl-based groups (e.g., Bzl, 2-Cl-Z).[10][14]

-

Deprotection and Cleavage: The Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA).[][15] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10][15]

While historically significant, the Boc/Bzl strategy is not strictly orthogonal, as both the temporary and permanent protecting groups are acid-labile, relying on a difference in acid strength for selective removal.[5][7] The harsh conditions required for final cleavage can also be detrimental to sensitive peptides.[16]

The Fmoc/tBu Strategy: The Modern Standard

The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most commonly used method in modern SPPS due to its milder conditions and true orthogonality.[2][10][17]

-

Nα-Protection: The α-amino group is protected by the base-labile Fmoc group.[][13]

-

Side-Chain Protection: Side chains are protected with acid-labile groups, primarily based on the tert-butyl cation (e.g., tBu, Boc, Trt).[2][]

-

Deprotection and Cleavage: The Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][13] The final cleavage from the resin and removal of the side-chain protecting groups are performed with a strong acid, most commonly TFA.[10]

The key advantage of the Fmoc/tBu strategy is that the conditions for Nα-deprotection (base) and final cleavage/side-chain deprotection (acid) are completely different, making it a truly orthogonal system.[5] This allows for the synthesis of a wider range of peptides, including those with acid-sensitive modifications.[16]

Comparison of Boc/Bzl and Fmoc/tBu Strategies

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl)[] | Fmoc (9-fluorenylmethyloxycarbonyl)[] |

| Nα-Deprotection | Moderately strong acid (e.g., TFA)[15] | Mild base (e.g., 20% piperidine in DMF)[2] |

| Side-Chain Protecting Groups | Benzyl-based (e.g., Bzl, 2-Cl-Z)[14] | tert-Butyl-based (e.g., tBu, Boc, Trt)[] |

| Final Cleavage & Deprotection | Strong acid (e.g., HF, TFMSA)[10] | Strong acid (e.g., TFA)[10] |

| Orthogonality | Quasi-orthogonal[7] | Truly orthogonal[5] |

| Advantages | Can reduce peptide aggregation[10][15] | Milder conditions, suitable for acid-sensitive peptides[16] |

| Disadvantages | Harsh final cleavage conditions[16] | Potential for aggregation in hydrophobic sequences[15] |

Side-Chain Protection: A Detailed Look at Trifunctional Amino Acids

The choice of side-chain protecting groups is critical for the success of a peptide synthesis.[18] These groups must be stable to the repeated Nα-deprotection cycles but readily removable during the final cleavage step without causing side reactions.[5]

Common Side-Chain Protecting Groups in Fmoc/tBu SPPS

| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) | Deprotection Condition |

| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl ester (OtBu)[13] | TFA[19] |

| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl ester (OtBu)[13] | TFA[19] |

| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc)[14] | TFA[19] |

| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | TFA[19] |

| Histidine (His) | Imidazole | Trityl (Trt) | TFA[13] |

| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm)[13] | TFA (for Trt), Iodine or Mercury(II) acetate (for Acm)[19] |

| Serine (Ser) | Hydroxyl | tert-Butyl ether (tBu)[13][20] | TFA[20] |

| Threonine (Thr) | Hydroxyl | tert-Butyl ether (tBu)[13] | TFA[19] |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl ether (tBu)[13] | TFA[19] |

Experimental Protocols: Key Methodologies in Orthogonal Protection

The following are representative protocols for the deprotection steps in Fmoc/tBu-based SPPS.

Protocol 1: Fmoc Group Removal

Objective: To deprotect the Nα-amino group of the growing peptide chain.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF for washing

-

Dichloromethane (DCM) for washing

Procedure:

-

Swell the peptide-resin in DMF.

-

Drain the DMF and add the deprotection solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 2-4.

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

Wash the resin with DCM (2-3 times) and proceed to the next coupling step.

Protocol 2: Final Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove the acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) (scavengers are crucial to prevent side reactions)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge or filter to collect the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Advanced Applications: Beyond Linear Peptides

The power of orthogonal protection is most evident in the synthesis of complex peptides, such as cyclic and branched structures.[21]

Synthesis of Cyclic Peptides

The synthesis of cyclic peptides requires a third dimension of orthogonality.[22] A common strategy involves protecting the side chains of two amino acids (e.g., the carboxylic acid of Asp/Glu and the amine of Lys/Orn) with protecting groups that can be selectively removed while the peptide is still attached to the resin and the Nα-terminus and other side chains remain protected.[21]

Example Orthogonal Scheme for Side-Chain to Side-Chain Cyclization:

-

Peptide Elongation: The linear peptide is synthesized using the standard Fmoc/tBu strategy.

-

Selective Deprotection: The side chains of the amino acids to be cyclized are protected with an auxiliary orthogonal pair, for example, an allyl ester (OAll) for the carboxylic acid and an allyloxycarbonyl (Alloc) group for the amine.

-

On-Resin Cyclization: After synthesis of the linear sequence, the allyl-based protecting groups are selectively removed using a palladium catalyst.[21] The now-deprotected side chains are then coupled on-resin to form the cyclic peptide.

-

Final Cleavage: The cyclic peptide is then cleaved from the resin and the remaining tBu-based side-chain protecting groups are removed with TFA.

Visualizing an On-Resin Cyclization Workflow

Caption: A simplified workflow for the synthesis of a cyclic peptide using an orthogonal protection strategy.

Conclusion: The Enabling Power of Orthogonality

Orthogonal protection is an indispensable concept in modern peptide synthesis, providing the precision and control necessary to construct complex and well-defined peptide molecules. The evolution from the quasi-orthogonal Boc/Bzl strategy to the truly orthogonal Fmoc/tBu strategy has significantly expanded the scope of synthetic peptides, enabling the creation of sophisticated structures for a wide range of applications in research and medicine. A thorough understanding of the principles of orthogonality, the properties of different protecting groups, and the corresponding deprotection chemistries is essential for any researcher, scientist, or drug development professional working in this dynamic field.

References

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(3), 123–139. Retrieved from [Link]

-

Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111–128. Retrieved from [Link]

-

AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

-